molecular formula C12H13NO B1149186 (S)-2-AMino-2-(naphthalen-1-yl)ethanol CAS No. 110480-82-5

(S)-2-AMino-2-(naphthalen-1-yl)ethanol

Cat. No.: B1149186
CAS No.: 110480-82-5
M. Wt: 187.23772
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(naphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(naphthalen-1-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(naphthalen-1-yl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the catalytic hydrogenation of the corresponding imine, formed by the reaction of naphthaldehyde with an amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(naphthalen-1-yl)ethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Biological Activity

(S)-2-Amino-2-(naphthalen-1-yl)ethanol is a compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes the latest research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring structure, which is known to enhance its interaction with biological targets. The compound's structure facilitates various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological efficacy.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. A study conducted on several derivatives of naphthalene compounds showed varying Minimum Inhibitory Concentrations (MIC) against different bacterial strains. The following table summarizes the antibacterial activity of selected derivatives:

CompoundE. coli (MIC μg/mL)S. aureus (MIC μg/mL)P. aeruginosa (MIC μg/mL)
2a>100>10062.5
2b>10031.362.5
2j62.531.3>100

The compound demonstrated notable activity against Staphylococcus aureus and Pseudomonas aeruginosa , with MIC values indicating effective inhibition at lower concentrations .

2. Antifungal Activity

The compound also shows promising antifungal activity, particularly against various Candida species. The following table outlines the antifungal activity measured by MIC:

CompoundC. albicans (MIC μg/mL)C. krusei (MIC μg/mL)
2b15.615.6
2j15.6>100

These results highlight the potential of this compound as a therapeutic agent in treating fungal infections .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, including flow cytometry to assess apoptotic activity in cancer cell lines such as A549 and HepG2. The compound exhibited an IC50 value of approximately 61.9 µM against A549 cells, indicating a moderate level of cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in cells:

  • VEGFR-2 Inhibition : Molecular docking studies revealed that the compound binds effectively to the VEGFR-2 enzyme, a key player in angiogenesis, with an IC50 value of 0.098 ± 0.005 μM . This interaction is facilitated by hydrogen bonds and π-stacking interactions with amino acids in the active site.
  • Caspase Activation : The compound's apoptotic effects are mediated through caspase activation pathways, which are crucial for programmed cell death in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various naphthalene derivatives, including this compound, where researchers observed enhanced biological activities correlated with structural modifications on the naphthalene ring . This study underscores the importance of structure-activity relationships in designing more potent derivatives.

Properties

IUPAC Name

(2S)-2-amino-2-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHQOMBLOZMEG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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